3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is a heterocyclic organic compound. It is part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives, which “this compound” is part of, have shown a broad spectrum of activity against various pathogens . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that derivatives of 5H-pyrimido[5,4-b]indole, including structures similar to "3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one," can be synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various agents like aryl isocyanates and isothiocyanates (Shestakov et al., 2009). These synthetic pathways are significant in exploring the chemical properties and potential applications of these compounds.
Potential Biological Activities
Compounds structurally related to "this compound" have been studied for their biological activities. For example, certain pyrimido[5,4-b]indole derivatives have been evaluated for their affinity to alpha 1 adrenoceptor and 5HT1A-receptor, indicating potential pharmacological significance (Russo et al., 1991). These findings suggest that similar compounds might have relevant biological interactions.
Applications in Drug Development
The structural class of pyrimido[5,4-b]indoles, to which "this compound" belongs, has been explored for potential antitumor activity. For instance, some derivatives have shown promising results in in vitro and in vivo experimental models for antineoplastic agents (Nguyen et al., 1990). This suggests that similar compounds could be of interest in the development of new cancer therapies.
Mechanism of Action
While the specific mechanism of action for “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is not available, quinazolinone and quinazoline derivatives have shown a wide range of biological properties. They have been found to have antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They also have inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-15-14(9-12)17-18(21-15)19(23)22(11-20-17)10-13-5-3-4-6-16(13)24-2/h3-9,11,21H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVJNSLACDJCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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